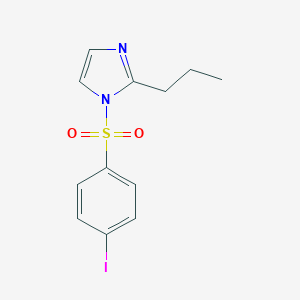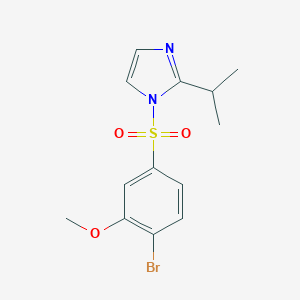
1-(4-BROMO-3-METHOXYBENZENESULFONYL)-2-(PROPAN-2-YL)-1H-IMIDAZOLE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-BROMO-3-METHOXYBENZENESULFONYL)-2-(PROPAN-2-YL)-1H-IMIDAZOLE is a synthetic organic compound that features a sulfonyl group attached to an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-BROMO-3-METHOXYBENZENESULFONYL)-2-(PROPAN-2-YL)-1H-IMIDAZOLE typically involves multiple steps. One common approach is to start with the bromination of 3-methoxyphenyl sulfone, followed by the introduction of the imidazole ring through a cyclization reaction. The isopropyl group is then added via alkylation. The reaction conditions often involve the use of strong acids or bases, and the reactions are typically carried out under inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining the purity and yield of the compound. The choice of solvents, catalysts, and purification methods are optimized to ensure cost-effectiveness and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
1-(4-BROMO-3-METHOXYBENZENESULFONYL)-2-(PROPAN-2-YL)-1H-IMIDAZOLE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically involve the use of bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while substitution of the bromine atom could yield a variety of substituted imidazole derivatives.
Scientific Research Applications
1-(4-BROMO-3-METHOXYBENZENESULFONYL)-2-(PROPAN-2-YL)-1H-IMIDAZOLE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: The compound is being investigated for its potential as an anti-inflammatory or anticancer agent.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(4-BROMO-3-METHOXYBENZENESULFONYL)-2-(PROPAN-2-YL)-1H-IMIDAZOLE involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting enzyme activity. The imidazole ring can also participate in hydrogen bonding and π-π interactions, further stabilizing the compound-protein complex. These interactions can disrupt normal cellular processes, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-bromo-1-(4-methoxyphenyl)-3-[(4-methylphenyl)sulfonyl]-1-propanone
- 1-[(4-bromo-3-methoxyphenyl)sulfonyl]-1H-imidazole
Uniqueness
1-(4-BROMO-3-METHOXYBENZENESULFONYL)-2-(PROPAN-2-YL)-1H-IMIDAZOLE is unique due to the presence of both the sulfonyl and imidazole groups, which confer specific chemical reactivity and biological activity. The isopropyl group further enhances its lipophilicity, potentially improving its bioavailability and interaction with lipid membranes.
Properties
Molecular Formula |
C13H15BrN2O3S |
|---|---|
Molecular Weight |
359.24 g/mol |
IUPAC Name |
1-(4-bromo-3-methoxyphenyl)sulfonyl-2-propan-2-ylimidazole |
InChI |
InChI=1S/C13H15BrN2O3S/c1-9(2)13-15-6-7-16(13)20(17,18)10-4-5-11(14)12(8-10)19-3/h4-9H,1-3H3 |
InChI Key |
ZCDXRZXPEGYZBI-UHFFFAOYSA-N |
SMILES |
CC(C)C1=NC=CN1S(=O)(=O)C2=CC(=C(C=C2)Br)OC |
Canonical SMILES |
CC(C)C1=NC=CN1S(=O)(=O)C2=CC(=C(C=C2)Br)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-ethoxy-3-methyl-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide](/img/structure/B288146.png)
![Ethyl 4-{[(5-bromo-2-methoxy-4-methylphenyl)sulfonyl]amino}benzoate](/img/structure/B288155.png)
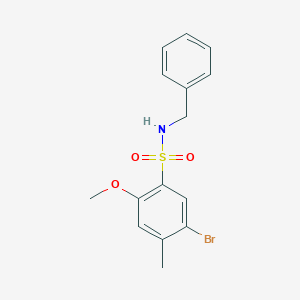
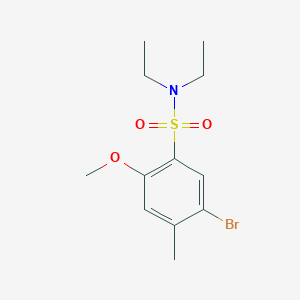
![4-Bromo-2-[(2,6-dimethyl-4-morpholinyl)sulfonyl]-5-methylphenyl methyl ether](/img/structure/B288170.png)
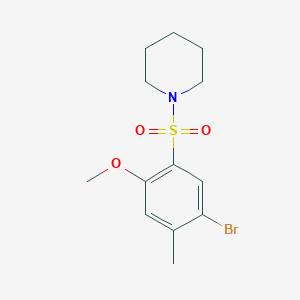
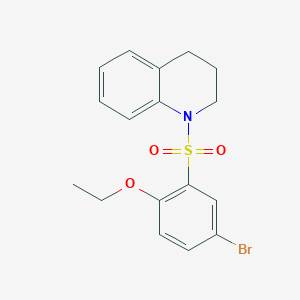
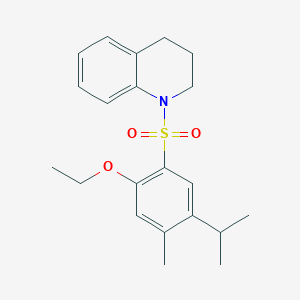
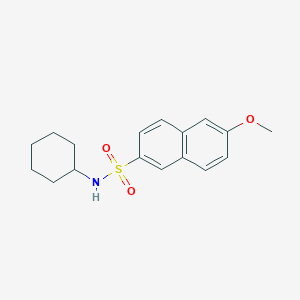
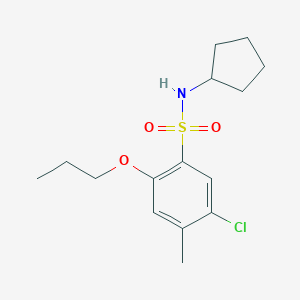

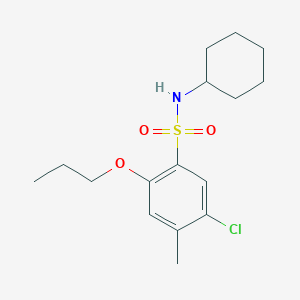
![N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-2-ethoxy-5-methylbenzenesulfonamide](/img/structure/B288192.png)
